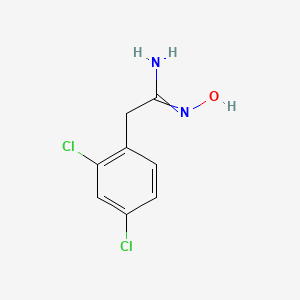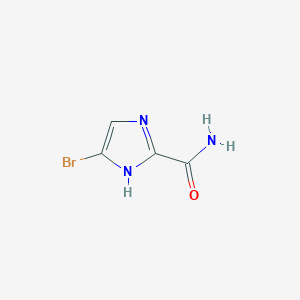
2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide is a chemical compound with the molecular formula C6H13O9PBa It is a derivative of galactose, a type of sugar, where the sixth carbon is phosphorylated and the phosphate group is bound to a barium ion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide typically involves the phosphorylation of galactose followed by the introduction of barium ions. One common method includes reacting galactose with phosphoric acid under controlled conditions to form galactose-6-phosphate. This intermediate is then treated with a barium salt, such as barium chloride, to precipitate the barium salt of galactose-6-phosphate.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The process involves continuous monitoring and purification steps to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The barium ion can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like calcium chloride or magnesium sulfate can facilitate ion exchange.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield galactonic acid, while reduction can produce galactose .
科学的研究の応用
2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical techniques.
Biology: The compound is studied for its role in metabolic pathways involving galactose.
Medicine: Research explores its potential in drug development and as a diagnostic tool for metabolic disorders.
Industry: It finds applications in the production of specialty chemicals and as a precursor in the synthesis of other compounds
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide involves its interaction with specific enzymes and molecular targets. The phosphate group plays a crucial role in binding to active sites of enzymes, influencing metabolic pathways. The barium ion can also interact with cellular components, affecting various biochemical processes .
類似化合物との比較
Galactose-6-phosphate: The non-barium salt form, which has similar biochemical properties but lacks the unique interactions provided by the barium ion.
Glucose-6-phosphate: Another phosphorylated sugar with different metabolic roles.
Fructose-6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
Uniqueness: 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where barium’s properties are advantageous .
特性
CAS番号 |
691411-72-0 |
|---|---|
分子式 |
C8H8Cl2N2O |
分子量 |
219.06 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
InChIキー |
HKGYYUJZSPAEDP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |
異性体SMILES |
C1=CC(=C(C=C1Cl)Cl)C/C(=N\O)/N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















